molecular formula C17H24O3S B15127174 Bornyl tosylate

Bornyl tosylate

Cat. No.: B15127174
M. Wt: 308.4 g/mol
InChI Key: POEHXTIXLPAOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bornyl tosylate is an organic compound derived from borneol, a naturally occurring terpene alcohol. It is a tosylate ester, which means it contains the tosyl group (p-toluenesulfonyl) attached to the oxygen atom of borneol. This compound is of interest in organic synthesis due to its utility as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl tosylate is typically synthesized by reacting borneol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of borneol is replaced by the tosyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Bornyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution and elimination reactions. The tosyl group is an excellent leaving group, making this compound a versatile intermediate in organic synthesis .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can replace the tosyl group with azide or cyanide, respectively.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) can induce elimination to form alkenes.

Major Products:

    Substitution Reactions: Products like bornyl azide or bornyl cyanide.

    Elimination Reactions: Alkenes such as camphene.

Scientific Research Applications

Bornyl tosylate finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of bornyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosyl group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. This property is exploited in various synthetic pathways to introduce different functional groups into the borneol framework .

Comparison with Similar Compounds

    Bornyl Acetate: Another ester of borneol, used in fragrances and as an intermediate in organic synthesis.

    Bornyl Chloride: A halogenated derivative of borneol, used in the synthesis of other organic compounds.

    Bornyl Bromide: Similar to bornyl chloride but with a bromine atom, used in similar applications.

Uniqueness: Bornyl tosylate is unique due to the presence of the tosyl group, which is a superior leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications .

Properties

Molecular Formula

C17H24O3S

Molecular Weight

308.4 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C17H24O3S/c1-12-5-7-14(8-6-12)21(18,19)20-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,15H,9-11H2,1-4H3

InChI Key

POEHXTIXLPAOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2(C3(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.